4-Propylbicyclo[2.2.2]octan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylbicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-10-4-7-11(12,8-5-10)9-6-10/h2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLUCOCKIDFHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20751264 | |
| Record name | 4-Propylbicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20751264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89014-23-3 | |
| Record name | 4-Propylbicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20751264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Propylbicyclo 2.2.2 Octan 1 Amine and Its Analogues
Classical and Modern Approaches to Bicyclo[2.2.2]octane Core Construction
The formation of the bicyclo[2.2.2]octane skeleton has been approached through a variety of synthetic disconnections. These methods can be broadly categorized into intermolecular and intramolecular strategies, with the Diels-Alder reaction and various cyclization reactions being the most prominent.
Diels-Alder Cycloadditions for Bicyclic Scaffolds
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone in the synthesis of bicyclo[2.2.2]octane systems. escholarship.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to construct the bicyclic framework in a single step. rsc.org Both intermolecular and intramolecular versions of this reaction have been successfully applied.
A notable advancement in the synthesis of bicyclo[2.2.2]octane-1-carboxylates involves a metal-free, formal [4+2] cycloaddition. rsc.org This tandem reaction utilizes an α′-ethoxycarbonyl cyclohexenone and a nitroolefin substrate, mediated by an organic base. The reaction proceeds under mild, ambient temperature conditions and avoids the use of transition metals. rsc.org Research has shown this method to be effective for a range of nitrostyrene (B7858105) substrates with both electron-donating and electron-withdrawing groups, generally yielding good to excellent results. rsc.org The use of chiral thiourea (B124793) catalysts can induce high enantioselectivity, often exceeding 95% enantiomeric excess.
This methodology has been successfully applied to the synthesis of various bicyclo[2.2.2]octane-1-carboxylates with diverse substituents.
| Catalyst | Diene | Dienophile | Yield (%) | Enantiomeric Excess (%) |
| Chiral Thiourea | α′-ethoxycarbonyl cyclohexenone | 4-Bromonitrostyrene | 85 | 98 |
| Chiral Thiourea | α′-ethoxycarbonyl cyclohexenone | 4-Nitronitrostyrene | 92 | 99 |
| Chiral Thiourea | α′-ethoxycarbonyl cyclohexenone | 2-Chloronitrostyrene | 88 | 97 |
Table 1. Examples of enantioselective formal [4+2] cycloaddition. rsc.org
Nature often provides inspiration for elegant synthetic strategies. The biosynthesis of many fungal alkaloids containing the bicyclo[2.2.2]diazaoctane core is thought to involve a biomimetic intramolecular hetero-Diels-Alder reaction. dtu.dksdu.edu.cnnih.gov This has spurred synthetic efforts to mimic this proposed biosynthetic pathway. acs.org For instance, the synthesis of the bicyclo[2.2.2]octane core of andibenin B was achieved through a nature-inspired intramolecular [4+2] cycloaddition. nih.govresearchgate.net This key step allowed for the construction of a sterically congested bicycle and the simultaneous formation of three new all-carbon quaternary stereocenters. nih.govresearchgate.net
In the context of bicyclo[2.2.2]diazaoctane systems, a common biomimetic approach involves the intramolecular Diels-Alder reaction of a 5-hydroxypyrazin-2(1H)-one intermediate. acs.orgnih.gov This strategy has been successfully utilized in the total synthesis of several natural products, including brevianamide (B1173143) B and stephacidin A. acs.orgnih.gov
Controlling stereoselectivity is a critical aspect of synthesizing complex molecules like 4-propylbicyclo[2.2.2]octan-1-amine. Stereoselective Diels-Alder reactions have been explored to construct the bicyclo[2.2.2]octane skeleton in an efficient and controlled manner. escholarship.org However, challenges such as unexpected polymerization and lack of stereoselectivity can sometimes hinder this approach. escholarship.org
The facial stereoselectivity of Diels-Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′- nih.govnih.govcyclopentadiene) has been studied with various dienophiles. cdnsciencepub.com Interestingly, no significant differences in facial stereoselectivity were observed between thermal and catalyzed reactions, suggesting that the distance between the reacting molecules at the transition state is similar in all cases studied. cdnsciencepub.com In the synthesis of bicyclo[2.2.2]diazaoctane structures, stereoselective intermolecular Diels-Alder cycloadditions of pyrazinone intermediates with chiral acrylate-derived dienophiles have provided rapid access to the desired core. scispace.com
Intramolecular Cyclization Strategies
Besides the Diels-Alder reaction, intramolecular cyclizations offer another powerful avenue for the construction of the bicyclo[2.2.2]octane framework. These reactions involve the formation of one or more rings by the reaction of functional groups within the same molecule.
A highly effective method for the construction of the bicyclo[2.2.2]diazaoctane ring system is the intramolecular SN2′ cyclization. rsc.org This strategy has been a key step in the total synthesis of several paraherquamide (B22789) family members, including paraherquamide A. acs.org The reaction involves the nucleophilic attack of a nitrogen atom on an allylic system, leading to the formation of the bicyclic core with high diastereoselectivity. acs.org The stereochemical outcome of this cyclization is influenced by the reaction conditions. For example, in the synthesis of brevianamide B, the addition of 18-crown-6 (B118740) ether was found to alter the diastereoselectivity of the SN2′ cyclization. nih.gov
This method has proven to be a reliable and efficient way to construct the complex core of these biologically active natural products. rsc.orgacs.org
Intramolecular C-H Amination for Bridged Bicyclic Amine Synthesis
A powerful and modern approach to constructing bridged bicyclic amines involves the intramolecular amination of remote C-H bonds. acs.orgnih.gov This strategy offers a direct and atom-economical route to these complex scaffolds, which are of significant interest in drug discovery due to their high sp3 content, a characteristic often correlated with clinical success. acs.org
Synergistic Activation by Light and Heat in C-H Amination
Recent advancements have demonstrated that the synergistic application of light and heat can significantly enhance the efficiency of intramolecular C-H amination reactions. acs.orgescholarship.org In a study focused on the synthesis of various bridged aza-cycles, researchers found that light and heat activate different elementary steps of the C-H amination process. acs.org This dual activation strategy was shown to provide significant rate acceleration and reduce the required loading of the initiator. acs.org For instance, a gram-scale synthesis of a bridged bicyclic amine was successfully achieved in a shorter time frame with the combined use of a 1000 W LED flood lamp and thermal conditions compared to using only heat. acs.org
Mechanistic Insights into Bicyclization via C-H Amination
The mechanism of bicyclization through C-H amination has been elucidated through a combination of experimental studies and theoretical calculations. acs.orgescholarship.orgnih.gov The process is believed to proceed through a stepwise hydrogen-atom abstraction (HAT) and radical rebound pathway. nih.gov In the context of the synergistic light and heat activation, it has been proposed that light promotes the homolysis of the N-I bond to generate the aminyl radical and facilitates the subsequent HAT step. acs.org In contrast, heat is thought to promote the final SN2 ring closure, leading to the formation of the bridged bicyclic amine. acs.org These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of this synthetic methodology. acs.orgrsc.org
Radical Cyclization Approaches
Radical cyclizations have emerged as a versatile tool for the construction of the bicyclo[2.2.2]octane core. nih.govtandfonline.comrsc.org These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the bridged ring system. tandfonline.com For example, the diazabicyclo[2.2.2]octane core, a common feature in many prenylated indole (B1671886) alkaloids, has been successfully synthesized using radical cyclization strategies. nih.govtandfonline.comrsc.org One notable approach involves the oxidative cyclization of diketopiperazines, where a 6-exo-trig radical cyclization forms the central bicyclic framework. tandfonline.com The reaction conditions, such as the choice of oxidant and temperature, can influence the reaction pathway and stereochemical outcome. tandfonline.com Another strategy employed a trimethylenemethane [3+2]-cycloaddition followed by a key radical cyclization to assemble the bicyclo[2.2.2]diazaoctane core of marcfortine B. nih.gov Unexpected radical 4-exo cyclizations of bicyclo[2.2.2]octene derivatives have also been reported, leading to the formation of highly condensed tricyclic systems. researchgate.net
Cationic Cascade Reactions
Cationic cascade reactions provide an elegant and efficient pathway to complex molecular architectures, including the bicyclo[2.2.2]octane system. nih.govrsc.org These reactions typically involve the generation of a cationic intermediate that triggers a series of intramolecular cyclizations to form multiple rings in a single step. nih.gov For instance, a cationic cascade strategy was instrumental in the synthesis of a hexacyclic intermediate en route to stephacidin A and avrainvillamide. nih.gov Similarly, an elegant asymmetric total synthesis of (−)-malbrancheamide B utilized a cationic cascade sequence as a key step. nih.gov
Ring-Closing Metathesis (RCM) in Bicyclic Construction
Ring-closing metathesis (RCM) has proven to be a powerful and widely used method for the formation of cyclic and bicyclic systems. acs.orgescholarship.orgrsc.orgresearchgate.net While direct RCM to form the bicyclo[2.2.2]octane core is less common, it is frequently employed to construct fused ring systems containing the bicyclo[2.2.2]octane unit. acs.orgrsc.org A general methodology involves a Diels-Alder reaction to create a functionalized bicyclo[2.2.2]octane precursor, followed by RCM to close an additional ring, leading to tricyclic frameworks. acs.org This approach has been utilized in the synthesis of secoatisane analogues and other embellished bridged bicyclic systems. acs.org RCM has also been a key step in the synthesis of propellanes containing a bicyclo[2.2.2]octene unit and in the formation of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. rsc.orgresearchgate.net
Introduction of the Amine Functionality
Once the bicyclo[2.2.2]octane skeleton is established, the introduction of the amine functionality at the bridgehead position is a critical step. While direct amination of the bridgehead carbon can be challenging, several indirect methods have been developed.
One common strategy involves the conversion of a bridgehead carboxylic acid to an amine. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement. For example, a bicyclo[2.2.2]octane-1-carboxylic acid can be converted to the corresponding acyl azide (B81097), which upon heating undergoes rearrangement to an isocyanate, followed by hydrolysis to yield the primary amine. youtube.com
Reductive amination of a bridgehead ketone is another viable approach. youtube.com This involves the reaction of the ketone with ammonia (B1221849) or an amine in the presence of a reducing agent to form the desired amine.
Furthermore, the synthesis of 4-aminobicyclo[2.2.2]octan-2-ones has been achieved through a one-pot reaction of benzylidene acetone (B3395972) with thiocyanates derived from secondary amines. mdpi.com Although this provides a ketone-containing precursor, further modifications would be necessary to obtain the target this compound.
The table below provides a summary of the synthetic methodologies discussed:
| Methodology | Key Features | Applicability to this compound Synthesis |
| Intramolecular C-H Amination | Direct formation of the bridged bicyclic amine scaffold. acs.orgnih.gov | Potentially applicable by designing a suitable precursor with a propyl-substituted cyclohexane (B81311) ring. |
| Radical Cyclization | Versatile for constructing the bicyclo[2.2.2]octane core, often with high stereocontrol. nih.govtandfonline.com | A propyl group could be incorporated into the starting material for the radical cyclization. |
| Cationic Cascade Reactions | Efficient for the rapid assembly of complex polycyclic systems. nih.gov | Could be used to construct the core, with the propyl group and amine precursor installed in the starting material. |
| Ring-Closing Metathesis (RCM) | Primarily used to form fused rings onto a pre-existing bicyclo[2.2.2]octane core. acs.orgrsc.org | Less direct for the primary target but useful for creating more complex analogues. |
| Functional Group Interconversion | Conversion of a bridgehead carboxylic acid or ketone to an amine. youtube.com | A key final step to install the amine functionality on a pre-formed 4-propylbicyclo[2.2.2]octane skeleton. |
Reduction of Nitro Groups in Cycloaddition Products
The introduction of an amine functional group via the reduction of a nitro group is a robust and widely used method in organic synthesis. scispace.com For bicyclo[2.2.2]octane systems, this strategy often begins after the construction of the bicyclic core, which is typically formed through a cycloaddition reaction, such as the Diels-Alder reaction. nih.gov
The general sequence involves:
Formation of the Bicyclic Core : A Diels-Alder reaction between a substituted 1,3-cyclohexadiene (B119728) and a dienophile creates the bicyclo[2.2.2]octane framework. nih.gov
Introduction of the Nitro Group : A nitro group can be introduced onto this scaffold. One common method is the Henry reaction, where a bicyclic aldehyde undergoes a condensation reaction with nitromethane (B149229) to yield a nitroalkene. nih.gov
Reduction to the Amine : The nitro group is then reduced to the corresponding primary amine. This transformation can be accomplished using various reducing agents. A notable method involves the use of lithium borohydride (B1222165) in the presence of chlorotrimethylsilane (B32843) (Me₃SiCl) to reduce the nitro group to an amine. nih.gov
This multi-step process allows for the strategic placement of the amine functional group after the rigid bicyclic structure is in place.
Catalytic Hydrogenation of Nitrile Precursors
The catalytic hydrogenation of nitriles presents an atom-economical and environmentally favorable route to primary amines. nih.govnih.gov This method is highly effective for synthesizing bicyclic amines and involves the reduction of a cyano group at the bridgehead position. youtube.com A key feature of this synthetic route is that it extends the carbon chain by one carbon, as the cyanide nucleophile itself contains a carbon atom. youtube.com
The process generally starts with a bicyclo[2.2.2]octane derivative containing a suitable leaving group at the bridgehead position. Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) introduces the nitrile functional group. The subsequent reduction of the nitrile is the critical step. A variety of metal catalysts are effective for this transformation, offering high yields and chemoselectivity. nih.gov
| Catalyst System | Key Features | General Applicability | Source |
|---|---|---|---|
| Ruthenium complexes with triphenylphosphine (B44618) (PPh₃) | Efficient for a wide range of aryl, alkyl, and heterocyclic nitriles. Uses a readily available and inexpensive phosphine (B1218219) ligand. | Offers excellent yields and high chemoselectivity under practical conditions. | nih.gov |
| Highly dispersed Nickel on Silicon Carbide (Ni/SiC) | Achieves high performance for the hydrogenation of nitriles to primary amines without the need for ammonia addition, which is often used to suppress side reactions. | High hydrogen spillover capacity and moderate basicity contribute to high selectivity for primary amines. | rsc.org |
| Homogeneous Cobalt-pincer complex | Represents a move towards using more earth-abundant metals instead of precious metals. Effective for (hetero)aromatic, benzylic, and aliphatic nitriles. | Provides good to excellent yields of primary amines under homogeneous catalytic conditions. | nih.gov |
The choice of catalyst can be tailored based on the specific substrate and desired reaction conditions, such as temperature and pressure. nih.gov
Nucleophilic Substitutions for Amine Introduction
Direct nucleophilic substitution at the bridgehead position of a bicyclo[2.2.2]octane system is generally challenging because these positions are sterically hindered and inert to standard Sₙ2-type reactions. justia.com Therefore, alternative strategies are employed to introduce the amine functionality.
One effective indirect method involves the use of an azide as a precursor to the amine. The synthesis proceeds as follows:
Introduction of a Leaving Group : A hydroxyl group at the bridgehead can be converted into a good leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution with Azide : The substrate is then treated with an azide salt, typically sodium azide (NaN₃). The azide ion acts as a nucleophile to displace the leaving group and form a bridgehead azide.
Reduction of the Azide : The resulting azide is then reduced to the primary amine. This reduction is commonly achieved with high efficiency using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
This two-step sequence of substitution followed by reduction effectively circumvents the difficulty of direct amination at the sterically congested bridgehead carbon.
N-Heterocyclization of Primary Amines
Once the primary amine of this compound is synthesized, it serves as a valuable building block for the construction of more complex nitrogen-containing heterocyclic structures. N-heterocyclization reactions involve the primary amine group reacting with bifunctional electrophiles to form a new ring system that incorporates the nitrogen atom.
For example, the primary amine can react with:
Dicarbonyl compounds (e.g., 1,4- or 1,5-diketones) in a Paal-Knorr type synthesis to form substituted pyrroles or piperidines, respectively, where the bicyclo[2.2.2]octane moiety acts as a bulky N-substituent.
Phosgene or its equivalents to form isocyanates, which are versatile intermediates that can react further with a range of nucleophiles to produce ureas, carbamates, and other heterocyclic systems.
α,β-Unsaturated carbonyl compounds in a Michael addition, which, if followed by an intramolecular cyclization and condensation, can lead to the formation of various N-heterocycles.
These reactions highlight the utility of the primary amine as a handle for further molecular elaboration, anchoring the rigid and sterically defined bicyclo[2.2.2]octane scaffold onto a new heterocyclic core.
Stereoselective and Asymmetric Synthesis of Bicyclic Amines
The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure bicyclic amines, which are important for various applications. These strategies focus on controlling the three-dimensional arrangement of atoms during the synthesis of the bicyclic framework.
Chiral Amine-Catalyzed Cycloadditions
Asymmetric catalysis provides an elegant approach to enantiomerically enriched bicyclic compounds. The Diels-Alder reaction, a key step in forming the bicyclo[2.2.2]octane core, can be rendered highly enantioselective by using a chiral catalyst. nih.gov Chiral tertiary amines, derived from cinchona alkaloids, have proven effective as organocatalysts in these transformations. nih.gov
In this approach, the chiral amine catalyst activates the substrates and facilitates the cycloaddition through a defined, low-energy transition state. This transition state favors the formation of one enantiomer of the bicyclo[2.2.2]octane product over the other. The result is rapid access to chiral bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities, often under mild, metal-free conditions. rsc.org The subsequent conversion of the carboxylate group to an amine group would yield the chiral bicyclic amine.
Horner–Wadsworth–Emmons Reaction in Chiral Bicyclic Imine and Amine Preparation
A sophisticated strategy for preparing chiral bicyclic amines utilizes the Horner–Wadsworth–Emmons (HWE) reaction. rsc.orgnih.gov The HWE reaction typically involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone to form an alkene. wikipedia.org In this specialized application, the reaction is adapted to build the bicyclic system itself, leading to chiral imines that can be subsequently reduced to the desired chiral amines. rsc.orgnih.gov
A recently developed protocol demonstrates this approach effectively: nih.gov
Phosphonate Synthesis : A chiral hexahydroquinoxalin-2(1H)-one is used as a starting material to prepare a chiral dimethyl phosphonate intermediate. nih.gov
HWE Reaction : The phosphonate is deprotonated to form a carbanion, which then reacts with a range of aldehydes. This step forms structurally diverse products as a tautomeric mixture of a bicyclic imine and an enamine. nih.gov The reaction generally favors the formation of the (E)-alkene due to stereoelectronic factors in the elimination step. wikipedia.org
Reduction : The resulting imine or imine/enamine mixture is reduced, for example with sodium borohydride, to yield the final chiral bicyclic amines. nih.gov
This methodology is advantageous due to its simple protocol, high selectivity, and broad substrate scope, allowing for the synthesis of new diastereomerically pure bicyclic imines and amines. rsc.orgnih.gov
| Step | Description | Key Reagents | Outcome | Source |
|---|---|---|---|---|
| 1 | Preparation of the chiral phosphonate core intermediate. | Chiral imine, dimethyl H-phosphonate. | Chiral hexahydroquinoxalin-2(1H)-one derived dimethyl phosphonate. | nih.gov |
| 2 | Horner–Wadsworth–Emmons (HWE) reaction. | NaH, THF, various aldehydes. | Structurally diverse bicyclic imine/enamine tautomeric mixtures. | nih.gov |
| 3 | Reduction of the C=N double bond. | Sodium borohydride (NaBH₄). | Novel chiral amines with an additional stereogenic center. | nih.gov |
Organocatalyzed Enantioselective Approaches to Bicyclo[2.2.2]octanes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. Several strategies have been developed to access enantioenriched bicyclo[2.2.2]octane cores.
One notable approach involves the hydroxylative dearomatization of phenols. nih.gov Researchers have described a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition reaction. This method utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to produce bicyclo[2.2.2]octenones from a range of substituted phenols with high enantioselectivity. nih.gov The practicality of this method has been demonstrated on a gram scale. nih.gov
Another effective strategy is the formal [4+2] cycloaddition, catalyzed by chiral secondary amines. A highly regio- and stereoselective process has been developed using cyclohexenylidenemalononitriles and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. This reaction constructs the bridged bicyclo[2.2.2]octane architecture with high molecular complexity, achieving excellent enantiomeric excess (up to 98% ee) and diastereomeric ratios (>19:1 d.r.).
Furthermore, modified proline catalysts have been successfully employed. An organocatalyzed approach using a p-dodecylphenylsulfonamide-modified proline catalyst has been developed to generate enantioenriched bicyclo[2.2.2]octanes from aliphatic imines, showing high levels of enantioselectivity and diastereoselectivity.
Table 1: Organocatalyzed Enantioselective Syntheses of Bicyclo[2.2.2]octane Scaffolds
| Catalytic Approach | Catalyst Type | Reactants | Product Core | Max. Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Hydroxylative Phenol Dearomatization | Chiral Oxaziridinium | Phenols | Bicyclo[2.2.2]octenone | 99:1 e.r. | nih.gov |
| Formal [4+2] Cycloaddition | Chiral Secondary Amine | Cyclohexenylidenemalononitriles, Enals | Bicyclo[2.2.2]octane | 98% | |
| Aza-Diels-Alder | Modified Proline Catalyst | Aliphatic Imines, Dienes | Bicyclo[2.2.2]octane | High |
Diastereoselective 1,4-Addition Methods
Diastereoselective 1,4-addition reactions, particularly Michael additions, are a cornerstone for synthesizing substituted bicyclo[2.2.2]octane systems. These methods allow for the controlled formation of stereocenters on a pre-existing ring system, which is then elaborated to the bicyclic core.
One such method involves the synthesis of optically active bicyclo[2.2.2]octane-2,5-diones through a diastereoselective 1,4-addition pathway. This approach serves as a key alternative to other methods like Diels-Alder cycloadditions, which can be complicated by issues of polymerization or lack of stereoselectivity.
In a related strategy, an organocatalytic tandem Michael-Michael reaction has been utilized to create bicyclo[2.2.2]octan-2-one derivatives. This method allows for the stereoselective and concise synthesis of complex tetracyclic compounds that feature a bicyclo[2.2.2]octan-2-one backbone with multiple, well-defined chiral centers. Further synthetic utility is demonstrated by the subsequent 1,4-addition of nucleophiles to the butenolide substructure of the Michael adducts.
Mo-catalyzed Desymmetrization for Enantiopure Bicyclic Amides
Molybdenum-based catalysts have enabled powerful asymmetric transformations, including the desymmetrization of achiral starting materials to produce enantiopure cyclic compounds. A significant development in this area is the Mo-catalyzed desymmetrization of accessible achiral polyene substrates via asymmetric ring-closing metathesis. nih.gov
This methodology provides an efficient route to optically enriched N-fused bicyclic amides, including 5,6-, 5,7-, and 5,8-bicyclic systems, with outstanding enantioselectivity (up to >98% ee). nih.gov The success of the reaction is influenced by factors such as the catalyst structure, the substitution pattern of the olefins, the placement of Lewis basic groups within the substrate, and the resulting ring size. nih.gov These enantiopure bicyclic amides are valuable intermediates that can be further transformed into complex amines and other derivatives. nih.gov
While distinct from desymmetrization, the broader field of Mo-catalyzed asymmetric allylic alkylation (AAA) further highlights the utility of molybdenum in creating stereocenters. nih.govnih.govchemrxiv.orgillinois.educapes.gov.br These reactions are known for their high regio- and enantioselectivity and often proceed through a dynamic kinetic asymmetric transformation, allowing for the conversion of a racemic starting material into a single, highly enantioenriched product. nih.gov
Scaling-Up and Industrial-Relevant Synthetic Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production presents unique challenges, including cost, safety, and efficiency. For bicyclo[2.2.2]octane derivatives, which are of significant commercial interest, developing simplified and robust production methods is crucial. google.com
For the large-scale synthesis of bicyclo[2.2.2]octan-1-amines, catalytic hydrogenation is a preferred industrial method. A common route involves the reduction of a bicyclo[2.2.2]octanenitrile precursor. This process consists of two main stages: first, the functionalization of a bicyclo[2.2.2]octane scaffold to introduce the nitrile group, followed by its reduction.
The hydrogenation of the nitrile to the primary amine is typically accomplished using Raney nickel or cobalt catalysts under high-pressure hydrogen gas. This transformation is highly efficient, providing the desired amine in high yields. Another established pathway is the reductive amination of a bicyclo[2.2.2]octanone precursor.
Table 2: Typical Conditions for Large-Scale Catalytic Hydrogenation of Bicyclo[2.2.2]octanenitrile
| Parameter | Conditions | Efficiency |
|---|---|---|
| Catalyst | 5% Raney Nickel | 99% |
| Pressure | 50 bar H₂ | 98% |
| Temperature | High | - |
Reactivity and Mechanistic Investigations of 4 Propylbicyclo 2.2.2 Octan 1 Amine
Transformations of the Amine Functionality
The reactivity of the primary amine group at the bridgehead position is influenced by the steric hindrance imposed by the bicyclic framework. Nevertheless, it undergoes several characteristic transformations.
Oxidation Reactions to Bicyclo[2.2.2]octanones
The primary amine of bicyclo[2.2.2]octane systems can be oxidized to the corresponding ketone, bicyclo[2.2.2]octanone. While specific studies on the 4-propyl derivative are not prevalent, the oxidation of the parent compound, bicyclo[2.2.2]octan-1-amine, is well-documented and serves as a reliable model. Controlled oxidation can be achieved using various reagents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic aqueous solution or with chromium trioxide can yield the corresponding bicyclo[2.2.2]octanone. More selective methods, such as using ruthenium tetroxide (RuO₄), have also been employed for similar bicyclic systems, leading to high yields of the ketone product.
The general transformation is illustrated by the oxidation of the parent amine. The presence of the 4-propyl group is not expected to interfere with this reaction, which targets the amine functionality directly.
Table 1: Representative Oxidation Reactions of Bicyclo[2.2.2]octan-1-amine
| Oxidizing Agent | Conditions | Product | Yield (%) |
| KMnO₄ | Acidic aqueous solution | Bicyclo[2.2.2]octanone | 92 |
| RuO₄ | CH₃CN/H₂O, 0°C | 1,4-Diketone derivatives* | 85-90 |
*Note: In some cases, further oxidation of the bicyclic system can occur, leading to dicarbonyl compounds.
Derivatization via Nucleophilic Substitution Reactions
The amine group of 4-Propylbicyclo[2.2.2]octan-1-amine can act as a nucleophile, participating in substitution reactions to form a variety of derivatives. This allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis. thieme-connect.com For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation reactions with alkyl halides can produce secondary and tertiary amines, although steric hindrance from the bicyclic cage might necessitate harsher reaction conditions. These derivatizations are crucial for modifying the compound's properties for applications in medicinal chemistry and materials science. acs.org
Reactions Involving the Bicyclo[2.2.2]octane Skeleton
The strained bicyclo[2.2.2]octane framework can undergo reactions that lead to skeletal cleavage or rearrangement, particularly when unsaturation is introduced into the system.
Oxidative Scission of Bicyclo[2.2.2]octenones
While this compound itself is saturated, related unsaturated systems like bicyclo[2.2.2]octenones undergo synthetically useful oxidative scission reactions. nih.govacs.org These reactions cleave a carbon-carbon single bond within the bicyclic skeleton to generate highly functionalized cyclohexene (B86901) frameworks. researchgate.netresearchgate.net Studies have shown that employing methods such as the fragmentation of ketoximes or Schmidt-type reactions can selectively break the C1–C2 bond. nih.govacs.org This methodology is significant as it allows for the transformation of the rigid bicyclic structure into more flexible and functionally diverse monocyclic products, while potentially leaving other functional groups like olefins intact for further manipulation. nih.gov The presence of an α-dimethoxycarbonyl group has been shown to be key in guiding these unique reactivities. nih.govacs.org
Table 2: Methods for Oxidative Scission of Bicyclo[2.2.2]octenone Systems
| Reaction Type | Key Features | Resulting Products |
| Ketoxime Fragmentation | Acid-promoted cleavage of C-C bond adjacent to an oxime. nih.gov | Functionalized cyclohexenes (e.g., lactone/nitrile, diesters). nih.gov |
| Schmidt-type Reactions | Insertion of a nitrogen atom leading to C-C bond cleavage. acs.orgresearchgate.net | Lactam-lactone moieties on a cyclohexene framework. nih.gov |
Rearrangement Reactions of Bicyclo[2.2.2]octene Systems
The bicyclo[2.2.2]octene skeleton is prone to various rearrangement reactions, often driven by the release of ring strain. These transformations can be induced by heat, acid-base interactions, or photoexcitation. nih.govacs.org A common rearrangement involves the conversion of the bicyclo[2.2.2]octene system into the thermodynamically more stable bicyclo[3.2.1]octene framework. escholarship.orgresearchgate.net This process can occur via radical intermediates, where a bicyclo[2.2.2]oct-5-en-2-yl radical rearranges to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The product distribution in these reactions is influenced by a delicate balance between ring strain and the stability of the radical or carbocation intermediates involved. escholarship.orgresearchgate.net Such rearrangements are fundamental in the synthesis of complex natural products and other intricate molecular architectures. nih.gov
Kinetic and Thermodynamic Studies of Bicyclic Amine Transformations
Understanding the kinetics and thermodynamics of reactions involving bicyclic amines is essential for controlling reaction outcomes and designing efficient synthetic pathways. nii.ac.jp The rigid conformation of the bicyclo[2.2.2]octane system limits the number of accessible transition states, which can have a profound effect on reaction rates and equilibria.
Kinetic studies on the deamination of related bicyclic amines, such as bicyclo[2.2.2]octan-2-ylamine, have shown that classical carbonium ions are the initial products, which can then be intercepted or rearrange to more stable non-classical ions. rsc.org The rates of these processes are highly dependent on the structure and stereochemistry of the starting amine. rsc.org
Nitrogen Inversion-Rotation (NIR) Barriers in Bicyclic Amines
Nitrogen inversion is a process where a pyramidal amine rapidly inverts its configuration, passing through a planar transition state. wikipedia.org In most acyclic and monocyclic amines, this inversion is extremely fast at room temperature. However, in bicyclic amines, the energy barrier for this inversion, often coupled with rotation around the C-N bond (Nitrogen Inversion-Rotation or NIR), can be unusually high. This phenomenon, sometimes referred to as the "bicyclic effect," is particularly pronounced in strained systems. nih.govresearchgate.net
Influence of Cα-N-Cα Tripyramid Geometry on NIR Barriers
The geometry of the Cα-N-Cα tripyramid fragment is a critical determinant of the NIR barrier height in N-bridged bicyclic amines. nih.gov The Cα atoms are the carbon atoms directly bonded to the nitrogen. The rigidity of the bicyclic framework constrains the Cα-N-Cα bond angles. For the nitrogen to achieve the planar geometry of the transition state for inversion, these bond angles must widen towards 120°. In structurally constrained bicyclic systems, this angle deformation introduces significant strain, thereby increasing the energy of the transition state and, consequently, the inversion barrier.
Research has established a quantitative correlation between the amine geometry, specifically the Cα-N-Cα tripyramid, and the NIR barrier for both monocyclic and bicyclic amines. nih.gov The bicyclic effect is considered an extreme manifestation of this general geometry-barrier relationship. nih.gov In the bicyclo[2.2.2]octane system, the bridgehead nitrogen is part of a relatively rigid structure, which would be expected to lead to a significant, though perhaps not as extreme as in the smaller bicyclo[2.2.1]heptane systems, barrier to inversion.
Orbital Contributions to Inversion Barriers
The energy barrier to nitrogen inversion is not solely due to angle strain. Natural Bond Orbital (NBO) analysis has revealed that the energies of the sigma (σ) orbitals of the Cα-Cβ bonds and the nitrogen lone pair orbital also play a crucial role. nih.gov During the inversion process, the hybridization of the nitrogen atom changes from approximately sp³ in the pyramidal ground state to sp² in the planar transition state. This rehybridization affects the energies of the associated molecular orbitals.
The NBO analysis of various azabicycles has concluded that the height of the NIR barriers is largely determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov This orbital-based explanation complements the geometric strain argument and provides a more complete picture of the factors governing nitrogen inversion in these constrained systems.
Stability and Reactivity of Iodonium (B1229267) Complexes of Bicyclic Tertiary Amines
Recent studies have explored the formation and stability of iodonium complexes with tertiary amines. These complexes, which feature a nitrogen-iodine-nitrogen ([N-I-N]⁺) linkage, are of interest for their unique electronic structure and potential applications in synthesis. Research comparing the iodonium complexes of the bicyclic amine quinuclidine (B89598) with the monocyclic amine 1-ethylpiperidine (B146950) has highlighted the exceptional stability imparted by the bicyclic framework. rsc.org
The iodonium complexes of quinuclidine were found to be remarkably stable, whereas those of 1-ethylpiperidine began to degrade almost immediately upon synthesis. rsc.org This enhanced stability of the bicyclic amine complexes is attributed to the rigid structure of quinuclidine, which can better accommodate the geometric and electronic demands of the linear [N-I-N]⁺ arrangement. Given that this compound shares the same fundamental bicyclo[2.2.2]octane core as quinuclidine, it is highly probable that it would also form stable iodonium complexes. The presence of a propyl group at the C4 position is unlikely to significantly alter this inherent stability.
Computational studies, including dissociation energy calculations, have corroborated these experimental findings, confirming the greater stability of iodonium complexes derived from bicyclic tertiary amines compared to their monocyclic counterparts. rsc.org
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of bicyclic compounds. For 4-Propylbicyclo[2.2.2]octan-1-amine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a comprehensive picture of its atomic connectivity and fragmentation behavior.
NMR spectroscopy is a powerful tool for probing the chemical environment of individual protons and carbon atoms within a molecule. The rigid nature of the bicyclo[2.2.2]octane skeleton results in distinct and predictable NMR spectra. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the propyl group and the bicyclic cage. The protons of the propyl group would typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the bicyclic cage.
The six equivalent methylene protons on the bridges of the bicyclo[2.2.2]octane framework (C2, C3, C5, C6, C7, C8) are expected to produce a complex multiplet or a broad singlet in the aliphatic region of the spectrum. The bridgehead amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. These protons can be exchanged with deuterium (B1214612) oxide (D₂O), causing their signal to disappear, which is a useful method for their identification. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Cage CH₂ (12H) | 1.40 - 1.60 | m | - |
| Propyl CH₂ (2H, C1') | 1.25 - 1.40 | t | ~7.5 |
| Propyl CH₂ (2H, C2') | 1.45 - 1.65 | sextet | ~7.5 |
| Propyl CH₃ (3H, C3') | 0.85 - 0.95 | t | ~7.5 |
| Amine NH₂ (2H) | 1.10 - 2.00 | br s | - |
Note: Predicted values are based on analogous structures and general principles. Solvent: CDCl₃.
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The two bridgehead carbons (C1 and C4) would be distinct. The six methylene carbons of the cage are chemically equivalent and should give rise to a single signal. The three carbons of the propyl chain would each produce a unique signal. The chemical shifts are influenced by the strain of the bicyclic system and the presence of the nitrogen atom. arkat-usa.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Bridgehead, C-NH₂) | 48 - 52 |
| C4 (Bridgehead, C-Propyl) | 35 - 40 |
| C2, C3, C5, C6, C7, C8 (Cage CH₂) | 25 - 30 |
| C1' (Propyl CH₂) | 38 - 43 |
| C2' (Propyl CH₂) | 18 - 23 |
| C3' (Propyl CH₃) | 13 - 16 |
Note: Predicted values are based on analogous structures and general principles.
The rigid bicyclo[2.2.2]octane scaffold largely restricts conformational mobility, which simplifies stereochemical analysis. nih.gov While this compound is an achiral molecule, NMR techniques are crucial for determining the stereochemistry of related chiral derivatives. For instance, in substituted bicyclo[2.2.2]octanes, the relative stereochemistry can be deduced from coupling constants and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). The fixed spatial arrangement of protons in the cage allows for unambiguous assignment of endo and exo substituents in more complex analogs. ethernet.edu.et
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule upon ionization.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule for compounds containing a single nitrogen atom. msu.edu The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org
For this molecule, two primary α-cleavage pathways are possible:
Cleavage of the bond between the bridgehead carbon (C1) and a cage methylene carbon (e.g., C2). This would lead to the opening of the bicyclic ring.
Loss of the propyl group from the C4 position via cleavage of the C4-C1' bond.
The most characteristic fragmentation for bridgehead amines involves the cleavage of the bonds forming the bicyclic system. The loss of the propyl radical (•C₃H₇) would result in a fragment ion corresponding to the bicyclo[2.2.2]octan-1-amine cation. Further fragmentation of the bicyclic cage itself is also expected. The base peak in the spectrum of aliphatic amines is often the result of α-cleavage that forms a stable, nitrogen-containing cation. youtube.comlibretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 167 | [M]⁺ | Molecular Ion |
| 124 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 96 | [C₆H₁₀N]⁺ | Ring opening and fragmentation |
| 82 | [C₆H₁₀]⁺ | Loss of NH₂ from fragment |
Note: Predicted fragments are based on the principles of amine fragmentation.
Mass Spectrometry (MS)
Alpha-Cleavage Mechanisms in Amines
In mass spectrometry, aliphatic amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage. libretexts.orglibretexts.org This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). youtube.comyoutube.com The fragmentation is initiated by the ionization of the molecule, which typically involves the removal of a non-bonding electron from the nitrogen atom, forming a radical cation or molecular ion. youtube.comyoutube.com
The resulting radical cation can then fragment. The driving force for alpha-cleavage is the formation of a resonance-stabilized cation where the positive charge is shared between the carbon and nitrogen atoms. youtube.com This process yields a neutral alkyl radical and a stable, nitrogen-containing cation, which is detected by the mass spectrometer. libretexts.org The fragment containing the nitrogen atom typically retains the positive charge.
For this compound, the amine group is located at a bridgehead carbon (C1). The carbons adjacent (alpha) to this bridgehead carbon are the three methylene carbons of the bicyclic bridges. Alpha-cleavage would involve the breaking of one of the C1-C2, C1-C6, or C1-C8 bonds. However, due to the strain of the bicyclic system, cleavage of the bonds within the cage structure is less favorable than the cleavage of a substituent attached to the cage.
A more prominent alpha-cleavage pathway for this molecule would involve the fragmentation of the propyl group attached at the C4 bridgehead, if the charge were localized there, or more likely, cleavage of the bonds connecting the bridgehead carbon C1 to the rest of the bicyclic system. The most common fragmentation for aliphatic amines is the cleavage of the β-bond, with a preference for the loss of the largest alkyl branch. In cyclic amines, fragmentation is more complex but often involves the loss of a hydrogen atom from the α-carbon, followed by ring cleavage. psu.eduyoutube.com
The general mechanism for alpha-cleavage is as follows:
Ionization: An electron is removed from the nitrogen atom to form a molecular ion (a radical cation).
Homolytic Cleavage: An electron from a C-C bond alpha to the nitrogen moves to form a pi bond with the electron from the nitrogen radical. The other electron from the C-C bond moves to the adjacent carbon, breaking the bond and creating a neutral radical.
Fragment Detection: The resulting resonance-stabilized iminium cation is detected by the mass spectrometer.
This fragmentation is a primary mode for amines and the resulting fragments are often the most abundant ions (the base peak) in the mass spectrum. youtube.comyoutube.com
Distinguishing Isomers via Fragmentation Fingerprints
Mass spectrometry is a powerful tool for distinguishing between structural isomers, as different isomers often produce unique fragmentation patterns, sometimes referred to as "fragmentation fingerprints". libretexts.org The complexity of these patterns allows mass spectra to serve as a reliable method for identifying compounds. libretexts.org While isomers have the same molecular weight and thus the same molecular ion peak (M+), the relative abundances of their fragment ions can differ significantly, allowing for their differentiation.
For example, isomers of this compound, such as those where the propyl group is attached to a non-bridgehead carbon (e.g., 2-propylbicyclo[2.2.2]octan-1-amine), would exhibit different fragmentation patterns.
This compound: In this isomer, the amine and propyl groups are at bridgehead positions. Alpha-cleavage at the C1 position would involve breaking one of the three equivalent C-C bonds of the cage, which is energetically demanding. A more likely fragmentation would be cleavage of the propyl group at the C4 position or complex ring fragmentation.
Isomers with non-bridgehead substitution: An isomer like 2-propylbicyclo[2.2.2]octan-1-amine would have different alpha-cleavage possibilities. The C-C bond between the C2 carbon and the propyl group would be a likely site for cleavage. Furthermore, the environment of the amine at C1 is different, leading to different probabilities for the loss of various alkyl radicals.
The analysis of these distinct fragmentation patterns, particularly the mass-to-charge ratio (m/z) and relative intensity of the most stable fragment ions (base peaks), allows for the unambiguous identification of a specific isomer. libretexts.org For instance, comparing the mass spectra of 1-butanamine, 2-butanamine, and 2-methyl-2-propanamine, all with the formula C₄H₁₁N, shows different base peaks resulting from their unique alpha-cleavage pathways, enabling them to be distinguished. libretexts.org Similarly, comparing the mass spectra of isomeric bicyclic amines would reveal unique fingerprints based on their specific structures. koreascience.kr
Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to its primary amine and saturated hydrocarbon components.
Primary amines (R-NH₂) exhibit several characteristic vibrational modes:
N-H Stretching: Primary amines show two distinct bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comrsc.org
N-H Bending (Scissoring): A moderate to strong absorption appears in the 1650-1580 cm⁻¹ range due to the scissoring vibration of the NH₂ group. orgchemboulder.comaip.org
N-H Wagging: A broad and strong band can be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane wagging of the N-H bonds. orgchemboulder.com
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines results in a medium to weak absorption in the 1250-1020 cm⁻¹ range. orgchemboulder.comaip.org For primary amines with a tertiary alpha-carbon (as in a bridgehead amine), this band is expected around 1030 cm⁻¹. aip.org
The propyl group and the bicyclo[2.2.2]octane skeleton are composed of sp³-hybridized carbons and hydrogens, giving rise to characteristic alkane absorptions:
C-H Stretching: Strong absorptions from the stretching of C(sp³)-H bonds are found in the 2960-2850 cm⁻¹ region.
C-H Bending: Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ range.
The expected IR absorption frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3400-3300 | Medium |
| N-H Symmetric Stretch | ~3330-3250 | Medium | |
| N-H Bend (Scissoring) | 1650-1580 | Medium-Strong | |
| C-N Stretch | 1250-1020 | Weak-Medium | |
| Alkyl (C-H) | C-H Stretch | 2960-2850 | Strong |
| C-H Bend | 1470-1350 | Medium |
X-ray Crystallography for Solid-State Conformations
Studies on various bicyclo[2.2.2]octane compounds consistently reveal a highly rigid and symmetric cage-like framework. nih.gov The bicyclo[2.2.2]octane system is composed of three fused boat-shaped cyclohexane (B81311) rings. researchgate.net This structure has limited conformational flexibility, and the boat conformation represents the most stable energetic state due to minimized steric and van der Waals strain. doubtnut.com The high energy barrier for conformational interconversion means the molecule maintains its rigid geometry even at elevated temperatures.
Conformational Dynamics and Strain Analysis
Conformational Behavior of the Bicyclo[2.2.2]octane System
The bicyclo[2.2.2]octane skeleton is a classic example of a rigid bridged-ring system. Its structure is composed of three six-membered rings that share two bridgehead carbons, forcing all three rings into a boat conformation. researchgate.net Unlike monocyclic systems like cyclohexane, which readily interconvert between chair, boat, and twist-boat conformations, the bicyclo[2.2.2]octane framework has very limited conformational freedom. libretexts.org
The most stable conformation is a highly symmetric, eclipsed structure with D₃ₕ symmetry in the unsubstituted parent hydrocarbon. nist.gov The rigidity of the frame means that substituents are held in relatively fixed spatial orientations. This conformational locking is a key feature, making the bicyclo[2.2.2]octane scaffold a valuable component in medicinal chemistry and materials science for creating structurally well-defined molecules. acs.org
The rigidity of the system also implies a significant energy barrier to any conformational changes, which would require substantial distortion of bond angles and lengths, leading to a large increase in ring strain. This inherent strain, arising from eclipsed interactions along the bridges and bond angle distortion, is a fundamental characteristic of the bicyclo[2.2.2]octane system. nih.govacs.org While more stable than smaller, more highly strained bicyclic systems like bicyclo[1.1.1]pentane, the strain in bicyclo[2.2.2]octane is still a critical factor influencing its reactivity. nih.govacs.org
Geometric and Stereochemical Properties of Bicyclic Amines
The geometric and stereochemical properties of this compound are dictated by its rigid bicyclic core and the placement of its substituents at the bridgehead positions. The bicyclo[2.2.2]octane framework holds the C1 and C4 bridgehead carbons in a fixed, non-bonded distance from each other.
The amine group is attached to the tertiary C1 bridgehead carbon, and the propyl group is attached to the tertiary C4 bridgehead carbon. A key stereochemical feature of this particular molecule is its achirality. Because the substituents are on the C3 rotational axis of the bicyclo[2.2.2]octane core, the molecule possesses a plane of symmetry and is therefore not chiral. Monosubstitution on a bridge carbon (e.g., C2), in contrast, would create a chiral center. quora.com
The geometry of the nitrogen atom in the bridgehead amine is approximately sp³ hybridized, with the lone pair of electrons occupying one of the orbitals. le.ac.uk However, the rigid cage structure restricts the typical pyramidal inversion that is rapid in acyclic amines. The fixed geometry of the bicyclic system imparts specific steric and electronic properties. The amine group's accessibility is sterically hindered by the three bridges of the octane (B31449) system. acs.org This constrained environment influences its reactivity and its ability to act as a ligand or participate in intermolecular interactions. ontosight.ai The rigid orientation of the amine and propyl groups makes this molecule and its derivatives useful as scaffolds in drug design, where precise spatial arrangement of functional groups is critical for binding to biological targets. acs.org
Molecular Mechanics Calculations for Conformational Flexibility
Molecular mechanics calculations are computational methods used to estimate the potential energy of a molecule as a function of its atomic coordinates. These calculations are particularly useful for assessing the conformational flexibility and identifying low-energy conformations of molecules like this compound.
The bicyclo[2.2.2]octane core is inherently rigid, but it is not entirely devoid of flexibility. The primary mode of conformational change in the parent hydrocarbon is a twisting motion around the C1-C4 axis, which connects the two bridgehead carbons. This twisting motion interconverts enantiomeric D3 conformations through a higher-energy D3h transition state. In the case of this compound, the presence of substituents at both bridgehead positions (C1 and C4) influences this conformational landscape.
Molecular mechanics calculations for substituted bicyclo[2.2.2]octane derivatives reveal that the energy barrier for this twisting is generally low. The introduction of the propyl group at the C4 position and the amine group at the C1 position is not expected to significantly increase the rigidity of the cage structure. However, the interactions between the substituents and the ethano bridges will dictate the preferred conformations.
The propyl group, with its own conformational freedom (rotation about its C-C bonds), can adopt various orientations relative to the bicyclic core. Similarly, the amine group can rotate. Molecular mechanics calculations would typically explore these rotational possibilities to identify the global energy minimum and other low-energy conformers. The calculations would quantify the steric strain introduced by different rotamers of the propyl chain and the amine group. For instance, a gauche conformation of the propyl chain might introduce steric hindrance with the ethano bridges, favoring an anti-conformation.
| Parameter | Description | Estimated Value |
| Torsional Barrier (C1-C4 axis) | The energy required to twist the bicyclo[2.2.2]octane cage. | Low (typically < 2 kcal/mol) |
| Propyl Group Rotational Barrier | The energy barrier for rotation around the C-C bonds of the propyl substituent. | ~3-5 kcal/mol |
| Amine Group Rotational Barrier | The energy barrier for rotation of the -NH2 group. | Low |
| Most Stable Conformation | The lowest energy arrangement of the molecule. | Likely to have the propyl group in an extended (anti) conformation to minimize steric interactions. |
Note: The values in this table are estimations based on general principles of molecular mechanics and data for analogous compounds. Specific values for this compound would require dedicated computational studies.
Comparison with Analogous Rigid Systems (e.g., Adamantane (B196018), Twistane)
To better understand the structural characteristics of this compound, it is instructive to compare its bicyclo[2.2.2]octane core with other well-known rigid hydrocarbon systems like adamantane and twistane (B1239035).
Adamantane is an exceptionally rigid and strain-free molecule, often described as the smallest unit of a diamond lattice. wikipedia.org Its structure consists of three fused cyclohexane rings in the chair conformation. youtube.com Unlike bicyclo[2.2.2]octane, adamantane has virtually no conformational flexibility. The substitution of a propyl and an amine group onto an adamantane core would result in a molecule with very well-defined and predictable substituent orientations. In contrast, the bicyclo[2.2.2]octane system in this compound possesses a subtle twisting flexibility. osti.gov
Twistane , an isomer of adamantane, is a chiral, bridged bicyclic hydrocarbon. It consists of three fused cyclohexane rings, all in a twisted-boat conformation. This results in a molecule with significant inherent strain compared to the strain-free adamantane. While rigid, the twistane skeleton is less symmetrical than both adamantane and bicyclo[2.2.2]octane. The conformational behavior of substituents on a twistane framework would be influenced by this inherent twist and strain.
The bicyclo[2.2.2]octane core of this compound can be seen as an intermediate in terms of rigidity and strain between adamantane and twistane. It is more flexible than adamantane but generally less strained than twistane. This unique balance of properties makes the bicyclo[2.2.2]octane scaffold a versatile building block in drug design, offering a degree of conformational adaptability that is absent in adamantane.
| Feature | Bicyclo[2.2.2]octane Core | Adamantane | Twistane |
| Symmetry | D3h (untwisted), D3 (twisted) | Td | D2 |
| Strain Energy (approx.) | ~11-12 kcal/mol | ~6.5 kcal/mol (essentially strain-free) | ~21-23 kcal/mol |
| Conformational Flexibility | Twisting motion about the bridgehead axis | Highly rigid, no low-energy conformations | Rigid, but with a twisted structure |
| Chirality of Parent | Achiral | Achiral | Chiral |
Analysis of Configurational and Conformational Isomers
The concept of isomerism is crucial for a complete understanding of the three-dimensional structure of this compound. We must consider both configurational and conformational isomers.
Conformational Isomers (Conformers): These are isomers that can be interconverted by rotation about single bonds. As discussed in section 4.2.3, this compound can exist as different conformers due to:
Twisting of the bicyclo[2.2.2]octane cage: The cage can twist slightly in either a right-handed or left-handed sense. These twisted conformers are enantiomeric in the parent hydrocarbon but in the substituted derivative, the presence of the substituents would make them diastereomeric with respect to any other chiral center, or simply different conformers if the molecule is achiral.
Rotation of the propyl group: The propyl group can rotate about the C4-C(propyl) bond and its internal C-C bonds, leading to different spatial arrangements (e.g., anti and gauche conformers).
Rotation of the amine group: The amine group can rotate about the C1-N bond.
The interplay of these conformational possibilities results in a potential energy surface with multiple minima, corresponding to different stable conformers. The relative populations of these conformers at a given temperature depend on their relative energies, which can be estimated using molecular mechanics or higher-level computational methods.
| Isomer Type | Description | Relevance to this compound |
| Configurational (Stereoisomers) | Isomers with different spatial arrangements of atoms that cannot be interconverted by bond rotation. | No stereoisomers exist for the parent structure as it is achiral. |
| Conformational (Conformers) | Isomers that can be interconverted by rotation about single bonds. | Multiple conformers exist due to cage twisting and rotation of the propyl and amine substituents. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
A variety of quantum chemical methods have been employed to study the intricacies of the bicyclo[2.2.2]octane cage. These computational tools allow for a detailed exploration of the molecule's geometry, electronic landscape, and the subtle interplay between its functional groups.
These calculations can also elucidate key electronic properties. For instance, in studies of 1-nitro-4-substituted bicyclo[2.2.2]octanes, DFT has been used to analyze the substituent effect stabilization energy (SESE) and to quantify the nature of through-space interactions. researchgate.net Similar analyses for 4-Propylbicyclo[2.2.2]octan-1-amine would reveal the electronic influence of the propyl and amine groups on the bicyclic cage.
Table 1: Representative DFT-Calculated Properties for 1,4-Disubstituted Bicyclo[2.2.2]octane Analogs
| Substituent (X) at C4 | Substituent (Y) at C1 | Calculated Property | Value | Reference |
| -H | -COOH | Gas Phase Acidity (kJ/mol) | 1423.8 | nih.gov |
| -NH₂ | -COOH | Gas Phase Acidity (kJ/mol) | 1430.5 | nih.gov |
| -NO₂ | -H | Dipole Moment (Debye) | 4.15 | researchgate.net |
| -NH₂ | -NO₂ | Dipole Moment (Debye) | 5.59 | researchgate.net |
This table presents data from analogous systems to illustrate the types of properties calculated using DFT. The values are not for this compound itself.
For more precise energy and geometry calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. While computationally more demanding, these methods provide a higher level of theory. For instance, MP2 calculations have been used to investigate the structure of 1-azabicyclo[2.2.2]octane, revealing details about its dihedral angles. york.ac.uk
In the context of this compound, MP2 or CCSD(T) calculations would offer benchmark data for its geometric parameters and relative conformational energies. Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have utilized MP2 methods in conjunction with extensive basis sets to accurately predict gas-phase acidities, showing excellent agreement with experimental values. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure and understanding bonding interactions within a molecule. It translates the complex wave function into a more intuitive picture of localized bonds and lone pairs. For BCO derivatives, NBO analysis helps in quantifying hyperconjugative interactions and charge transfer between orbitals.
In studies of substituted bicyclo[2.2.2]octane-1-carboxylic acids, NBO analysis has been used to understand the electronic transmission mechanisms that underlie substituent effects. researchgate.net For this compound, NBO analysis would quantify the donation of electron density from the nitrogen lone pair and the sigma bonds of the propyl group into the antibonding orbitals of the BCO framework, providing a detailed picture of the electronic delocalization.
The properties of a molecule can be significantly influenced by its environment. Solvent effect modeling, using approaches like the Polarizable Continuum Model (PCM), is essential for understanding the behavior of this compound in solution.
Computational studies on 1,4-disubstituted BCO derivatives have shown that the presence of a solvent like water enhances the substituent effects compared to the gas phase. researchgate.net For this compound, modeling with a continuum solvent would be critical for accurately predicting properties such as its pKa value, which is highly dependent on solvation.
Computational Studies on Reaction Mechanisms and Energetics
Understanding how the bicyclo[2.2.2]octane core of this compound is formed is a key area of computational inquiry. Theoretical studies can map out reaction pathways, identify transition states, and calculate the energetic barriers involved in the synthesis.
The formation of the bicyclo[2.2.2]octane ring system is often achieved through cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov Computational studies have been instrumental in elucidating the mechanisms of these reactions. For example, the formation of 4-aminobicyclo[2.2.2]octan-2-ones has been investigated, with computational methods helping to rationalize the observed products and rule out alternative mechanistic pathways. mdpi.com
In the context of synthesizing this compound, a plausible route would involve a Diels-Alder reaction between a 1-propyl-1,3-cyclohexadiene (B13691243) derivative and a dienophile containing a nitrogen functionality, followed by subsequent transformations. Computational modeling of this key bicyclization step would involve locating the transition state for the cycloaddition, calculating the activation energy, and confirming the stereochemical outcome. DFT calculations are well-suited for this purpose, providing detailed insights into the concerted nature of the Diels-Alder reaction and the factors that control its regioselectivity and stereoselectivity. nih.gov
Analysis of Reaction Free Energies and Transition States
The rigid bicyclo[2.2.2]octane framework is an excellent model for studying substituent effects on reaction energetics, as it provides a fixed orientation and distance between the functional groups at the 1- and 4-positions. While direct studies on this compound are not extensively documented in the reviewed literature, a wealth of information can be drawn from theoretical analyses of closely related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. These studies serve as a strong proxy for understanding the electronic influence of the propyl group on the reactivity of the bridgehead amine.
Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level, have been effectively used to calculate the energies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their corresponding anions. nih.gov The effect of various substituents on acidity is evaluated using isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, minimizing computational errors. nih.gov These calculations reveal that substituent effects in the neutral acid and the corresponding anion are proportional but act in opposite directions; the effect on the anion is significantly larger. nih.gov The calculated acidities show excellent agreement with experimental data, suggesting that this computational model is reliable for evaluating the inductive effect of substituents. nih.gov
For this compound, similar computational approaches would be used to determine its proton affinity and pKa value. The electron-donating nature of the propyl group is expected to increase the basicity of the bridgehead amine compared to the unsubstituted parent compound. Theoretical calculations can precisely quantify this effect on the reaction free energy of protonation.
Transition state analysis is crucial for understanding reaction mechanisms. For the synthesis of the bicyclo[2.2.2]octane core, which often involves a Diels-Alder reaction, computational methods are used to model the transition states. researchgate.netnih.gov These models can predict the stereoselectivity (endo/exo) of the cycloaddition. nih.gov For reactions involving the amine group, such as N-alkylation or acylation, computational modeling can elucidate the transition state structures and activation energies, providing a deeper understanding of the reaction kinetics. DFT-optimized transition states have been successfully used to explain the diastereoselectivity in domino reactions that form complex bicyclo[2.2.2]octanone derivatives. researchgate.net
Below is a table of calculated substituent effects on the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which illustrates the methodology that would be applied to the target amine.
Table 1: Calculated Substituent Effects on Acidity of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids Data derived from studies on carboxylic acid analogs to illustrate computational principles.
| Substituent (X) | Calculated Acidity (kJ mol⁻¹) | Reference |
| H | 0.0 | nih.gov |
| CH₃ | 1.10 | cdnsciencepub.com |
| CN | -9.87 | cdnsciencepub.com |
| NO₂ | -13.55 | cdnsciencepub.com |
| F | -1.51 | cdnsciencepub.com |
| OH | - | cdnsciencepub.com |
| NH₂ | - | cdnsciencepub.com |
Note: A positive sign indicates a weaker acid (stronger conjugate base) compared to the unsubstituted acid.
Predicting Reactivity and Stability of Intermediate Species
Computational chemistry is a powerful tool for predicting the reactivity and stability of transient species, such as reaction intermediates. For reactions involving the this compound scaffold, key intermediates might include bridgehead radicals or cations. The stability of these species is paramount to the reaction's feasibility and outcome.
The formation of the bicyclo[2.2.2]diazaoctane core, present in many natural products, is thought to proceed via a biomimetic intramolecular Diels-Alder reaction. nih.gov Computational studies on these pathways help to predict the stability of proposed intermediates and the diastereoselectivity of the cyclization. For instance, in the synthesis of stephacidin A, intermediates of an intramolecular Diels-Alder reaction were proposed and likely could be studied computationally to assess their relative stabilities. nih.gov
In the context of this compound, computational models can predict the stability of the ammonium (B1175870) cation formed upon protonation. The electron-donating propyl group at the 4-position stabilizes the positive charge at the bridgehead nitrogen through field effects, thereby influencing the amine's basicity. nih.gov DFT calculations can provide precise values for the energy of the protonated species relative to the neutral amine.
Furthermore, if the amine were to undergo reactions proceeding through a radical mechanism, the stability of the resulting aminyl radical could be assessed. The geometry and electronic distribution of such a radical intermediate would be determined computationally to predict its subsequent reactivity. Studies on related bicyclo[2.2.2]octan-1-yloxy radicals have demonstrated that DFT calculations can reliably evaluate the influence of 4-substituents on radical stability. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational preferences of molecules, which govern their physical and biological properties.
Conformational Analysis and Energy Landscapes
The bicyclo[2.2.2]octane (BCO) core is a conformationally rigid structure. However, the substituent groups attached to it, such as the 4-propyl and 1-amino groups, possess conformational flexibility. Conformational analysis of this compound would focus on the rotation of the C-C bonds within the propyl group and the orientation of the amino group relative to the cage.
Molecular dynamics (MD) simulations can be employed to explore the conformational space and identify low-energy conformers. Solid-state CPMAS ¹³C NMR studies on a steroidal molecular rotor containing a BCO unit indicated that the BCO group undergoes rapid rotary motion, highlighting the dynamic nature of this scaffold even within a crystal lattice. nih.gov For this compound in solution, the propyl chain would be expected to freely rotate, and MD simulations could map the energy landscape associated with this rotation, identifying any preferential orientations due to steric interactions with the bicyclic cage.
While the BCO cage itself is rigid, substituted bicyclo[3.3.1]nonanes, a related bicyclic system, are known to exist in various conformations such as chair-chair and boat-chair, with the preference being highly dependent on the substituents. rsc.org Although not directly applicable, these studies highlight the importance of computational analysis in understanding the conformational behavior of complex cyclic systems. The energy landscape of this compound would be relatively simple compared to more flexible systems, dominated by the rotational barriers of the propyl and amino groups.
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification. DFT and other ab initio methods can accurately predict NMR, IR, and other spectroscopic parameters. chemrxiv.orgyoutube.com
For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts. youtube.com The rigid BCO core leads to a characteristically simple spectrum for the cage protons and carbons. The introduction of the 4-propyl group and 1-amino group breaks the symmetry, leading to distinct signals for each carbon and proton. Computational predictions can help in the precise assignment of these signals. For instance, the chemical shifts of the protons on the carbon adjacent to the nitrogen (C1) and the carbon bearing the propyl group (C4) would be significantly influenced by these substituents.
The table below shows experimental ¹H NMR data for the parent bicyclo[2.2.2]octan-1-amine hydrochloride, which serves as a baseline for predicting the spectrum of the 4-propyl derivative. The propyl group would introduce additional signals and cause shifts in the existing cage proton signals, which can be accurately modeled.
Table 2: Experimental ¹H NMR Data for Bicyclo[2.2.2]octan-1-amine Hydrochloride This data serves as a reference for computational prediction.
| Protons | Chemical Shift (ppm) | Multiplicity | Reference |
| CH (bridgehead) | 1.95 | m | chemicalbook.com |
| CH₂ (bridge) | 1.83 | m | chemicalbook.com |
| NH₃⁺ | - | - | chemicalbook.com |
Note: The spectrum is typically broad due to coupling and the presence of the hydrochloride. Computational models would predict specific shifts for each non-equivalent proton.
Similarly, ¹³C NMR spectra can be predicted. The PubChem entry for 4-phenylbicyclo[2.2.2]octan-1-amine includes computationally generated ¹³C NMR data, illustrating the capability of these predictive tools. nih.gov For this compound, predictions would show the upfield shifts characteristic of the aliphatic propyl chain carbons and the deshielding effects on the cage carbons (C1 and C4) directly attached to the substituents.
Vibrational frequencies from IR spectroscopy can also be calculated. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the N-H stretches of the amino group and the C-H stretches of the propyl group and the bicyclic cage.
Applications and Advanced Materials Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The bicyclo[2.2.2]octane framework is a key structural motif that provides a rigid and predictable three-dimensional geometry. This characteristic is highly desirable in the construction of complex molecular architectures. 4-Propylbicyclo[2.2.2]octan-1-amine serves as a versatile building block, enabling the introduction of this rigid cage-like structure into larger molecules. The primary amine group can undergo a wide range of chemical transformations, including alkylation, acylation, and participation in condensation reactions, allowing for its incorporation into diverse molecular backbones.
The synthesis of derivatives often starts from a more readily available precursor, 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid, which can be converted to the corresponding amine. The synthesis of these carboxylic acids has been a subject of study, with methods developed to introduce various substituents at the 4-position. researchgate.net The subsequent conversion to the amine provides a gateway to a variety of complex molecules. The rigid nature of the bicyclo[2.2.2]octane core is instrumental in controlling the spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities or material properties.
Development of Specialty Polymers and Materials
The unique structural features of this compound lend themselves to the development of advanced polymers and materials with tailored properties.
Bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, have been explored as monomers for the production of specialty polymers. core.ac.ukmdpi.com The incorporation of the rigid and bulky bicyclo[2.2.2]octane unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility. The amine functionality of this compound allows it to be used as a monomer in the synthesis of polyamides and polyimides. These polymers are known for their high performance in demanding applications.
The polymerization can proceed through the reaction of the amine group with dicarboxylic acids or their derivatives to form amide linkages. The resulting polymers would possess a repeating structure containing the rigid bicyclic unit, which can restrict chain mobility and enhance the glass transition temperature and modulus of the material. A related compound, 1,4-diazabicyclo[2.2.2]octane, has itself been shown to act as a monomer in cationic polymerization. mdpi.com
Table 1: Potential Polymer Properties Influenced by Bicyclic Monomers
| Property | Influence of Bicyclo[2.2.2]octane Unit |
| Glass Transition Temp. | Increased due to restricted chain mobility. |
| Thermal Stability | Enhanced because of the rigid, stable bicyclic structure. |
| Mechanical Strength | Potentially improved due to the rigid backbone. |
| Solubility | Can be tailored by the nature of the substituent at the 4-position. |
The ability to modify the substituent at the 4-position of the bicyclo[2.2.2]octane ring, in this case, a propyl group, allows for the fine-tuning of material properties. The propyl group can influence the packing of polymer chains and the intermolecular interactions, thereby affecting the bulk properties of the material. For instance, the alkyl chain can impact the material's hydrophobicity and its compatibility with other components in a blend or composite. Research into 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has shown that the substituent affects the electronic properties and reactivity of the molecule, which in turn would influence the properties of materials derived from them. acs.org
Intermediate in Natural Product Synthesis
The bicyclo[2.2.2]octane skeleton is a recurring motif in a number of natural products. google.com Consequently, synthetic routes to these complex molecules often rely on the use of bicyclo[2.2.2]octane-based intermediates. While direct use of this compound in a completed natural product synthesis is not widely documented, the general strategy of using substituted bicyclo[2.2.2]octanes is well-established. google.com These intermediates provide a rigid framework onto which the remainder of the natural product structure can be elaborated. The synthesis of bicyclo[2.2.2]octan-2-ones, which can be precursors to amines, is often achieved through Diels-Alder reactions or sequential Michael additions. blucher.com.br
Catalytic Applications in Organic Transformations
Amines, particularly those with defined steric environments, can serve as organocatalysts. While specific catalytic applications of this compound are not extensively reported, related bicyclic amines have been investigated as catalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used catalyst in a variety of organic reactions. The rigid structure of bicyclic amines can influence the stereochemical outcome of a catalyzed reaction. It is conceivable that chiral derivatives of this compound could be developed for use in asymmetric catalysis.
Design of Conformationally Restricted Analogues for Receptor Binding Studies
One of the most significant applications of the bicyclo[2.2.2]octane scaffold is in medicinal chemistry, where it is used to create conformationally restricted analogues of biologically active molecules. researchgate.net By locking a flexible molecule into a specific conformation, it is possible to probe the bioactive conformation required for binding to a biological target, such as a receptor or an enzyme. The rigid bicyclo[2.2.2]octane core mimics a portion of the ligand's backbone, holding key functional groups in a fixed spatial orientation.
The amine group of this compound can serve as an anchor point for attaching pharmacophoric elements, while the propyl group can be varied to optimize binding affinity and pharmacokinetic properties. For example, analogues of neurotransmitters and other bioactive compounds have been synthesized using the bicyclo[2.2.2]octane framework to study their structure-activity relationships. The substitution at the 4-position has been shown to be crucial in modulating the biological activity, with different substituents leading to varied pharmacological profiles.
Ligands for Coordination Chemistry
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. The steric bulk of the bicyclo[2.2.2]octane cage and the electronic influence of the 4-propyl group can modulate the properties of the resulting metal complexes.
While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, the broader class of bicyclic amines has been investigated as ligands. The coordination of amines to metal centers can influence the catalytic activity, magnetic properties, and photophysical behavior of the resulting complexes. The rigid framework of the bicyclo[2.2.2]octane unit can enforce specific coordination geometries and create well-defined pockets around the metal center, which can be advantageous in catalysis and molecular recognition.
| Property | General Observations for Bicyclic Amine Ligands | Potential Influence of 4-Propyl- Substituent |
| Coordination Mode | Typically monodentate through the amine nitrogen. | The propyl group is unlikely to directly participate in coordination but will influence the steric environment around the metal center. |
| Steric Hindrance | The bicyclic cage provides significant steric bulk. | The 4-propyl group further increases the steric demand of the ligand, potentially influencing the coordination number and geometry of the metal complex. |
| Electronic Effects | The alkyl groups are electron-donating, increasing the basicity of the amine. | The propyl group is a weak electron-donating group, which would slightly increase the electron density on the nitrogen and its donor strength. |
| Complex Stability | The chelate effect is absent in these monodentate ligands, but the steric bulk can provide kinetic stability. | The increased steric hindrance from the propyl group might enhance the kinetic stability of the resulting metal complexes. |
Bioisostere Research and Scaffold Development
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or reduce its toxicity, is a powerful tool. The rigid, three-dimensional nature of the bicyclo[2.2.2]octane core has led to its exploration as a bioisostere for aromatic rings, such as a phenyl group. beilstein-journals.org This "escape from flatland" strategy aims to improve properties like solubility, metabolic stability, and target-binding affinity by introducing more C(sp3)-rich, three-dimensional structures. nih.gov
The 4-substituted bicyclo[2.2.2]octan-1-amine scaffold is particularly interesting in this context. The bridgehead amine provides a vector for attaching the scaffold to a parent molecule, while the substituent at the C4 position can mimic the substitution pattern of an aromatic ring and fine-tune the molecule's properties. While direct research on this compound as a bioisostere is limited, studies on related 4-substituted bicyclo[2.2.2]octane derivatives have shown that such modifications can significantly impact biological activity. For instance, different substituents at the C4 position of the bicyclo[2.2.2]octan-1-amine core have been shown to modulate the activity of compounds targeting various biological pathways.
The development of synthetic routes to access diverse 4-substituted bicyclo[2.2.2]octane derivatives is an active area of research, as it opens up avenues for creating novel chemical entities with potential therapeutic applications. These scaffolds serve as valuable building blocks in the construction of complex molecules for drug discovery programs. nih.gov For example, various 4-aminobicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their activities against tropical diseases like malaria and trypanosomiasis. nih.gov
| Parameter | Bicyclo[2.2.2]octane as a Phenyl Bioisostere | Potential Role of the 4-Propyl Group |
| Geometry | Provides a rigid, non-planar scaffold that can project substituents in well-defined vectors, mimicking the 1,4-substitution pattern of a phenyl ring. beilstein-journals.org | The propyl group would occupy a position analogous to a para-substituent on a phenyl ring, influencing the overall shape and lipophilicity of the molecule. |
| Physicochemical Properties | Generally increases the C(sp3) character, which can lead to improved solubility and metabolic stability compared to planar aromatic systems. | The hydrophobic propyl group would increase the lipophilicity of the scaffold, which could affect properties like membrane permeability and protein binding. |
| Biological Activity | The rigid structure can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. | The size and nature of the 4-substituent are crucial for optimizing interactions with the target protein. The propyl group would need to fit into the specific binding pocket. |
Note: This table outlines the general principles of using bicyclo[2.2.2]octane scaffolds as bioisosteres. Specific experimental data for this compound in this context is not extensively reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
